molecular formula C13H14N2O2 B11875764 2-Ethoxy-6-(2-methoxyphenyl)pyrazine CAS No. 1333222-38-0

2-Ethoxy-6-(2-methoxyphenyl)pyrazine

Cat. No.: B11875764
CAS No.: 1333222-38-0
M. Wt: 230.26 g/mol
InChI Key: LFEJYIURKIUVOY-UHFFFAOYSA-N
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Description

2-Ethoxy-6-(2-methoxyphenyl)pyrazine is a heterocyclic aromatic compound with the molecular formula C13H14N2O2 It is characterized by the presence of a pyrazine ring substituted with ethoxy and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxy-6-(2-methoxyphenyl)pyrazine typically involves the reaction of appropriate precursors under controlled conditions. One common method is the Suzuki–Miyaura coupling reaction, which involves the cross-coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration .

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-6-(2-methoxyphenyl)pyrazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydropyrazine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyrazine ring, leading to the formation of various substituted pyrazines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted pyrazines .

Scientific Research Applications

2-Ethoxy-6-(2-methoxyphenyl)pyrazine has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-Ethoxy-6-(2-methoxyphenyl)pyrazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-Ethoxy-6-methylpyrazine
  • 2-Methoxy-6-methylpyrazine
  • 2-Ethoxy-3-methoxypyrazine

Uniqueness

2-Ethoxy-6-(2-methoxyphenyl)pyrazine is unique due to its specific substitution pattern on the pyrazine ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable .

Properties

CAS No.

1333222-38-0

Molecular Formula

C13H14N2O2

Molecular Weight

230.26 g/mol

IUPAC Name

2-ethoxy-6-(2-methoxyphenyl)pyrazine

InChI

InChI=1S/C13H14N2O2/c1-3-17-13-9-14-8-11(15-13)10-6-4-5-7-12(10)16-2/h4-9H,3H2,1-2H3

InChI Key

LFEJYIURKIUVOY-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NC(=CN=C1)C2=CC=CC=C2OC

Origin of Product

United States

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